5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is a complex organic molecule that features a trifluoromethyl group, a pyridyloxy group, and a diazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile involves multiple steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the pyridyloxy intermediate.
Vinylation: The pyridyloxy intermediate is then subjected to a vinylation reaction using a vinyl halide in the presence of a palladium catalyst.
Diazine Formation: The vinylated product undergoes a cyclization reaction with a suitable diamine to form the diazine ring.
Final Coupling: The final step involves coupling the diazine intermediate with a phenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile: has several scientific research applications:
Pharmaceuticals: The compound is being studied for its potential as an anti-inflammatory and anti-cancer agent.
Agrochemicals: It is being explored for its potential use as a pesticide due to its ability to disrupt specific biological pathways in pests.
Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It inhibits key enzymes in the inflammatory cascade and disrupts signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile: is similar to other trifluoromethyl-containing compounds such as and .
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.
Diazine Ring: The diazine ring contributes to the compound’s unique electronic properties, making it suitable for specific applications in material science and pharmaceuticals.
Properties
IUPAC Name |
6-amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N6O2/c25-18-10-15(24(26,27)28)13-32-22(18)36-17-8-6-14(7-9-17)12-31-20-19(11-29)33-23(35)34(21(20)30)16-4-2-1-3-5-16/h1-10,12-13H,30H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSKCYWZHJBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.